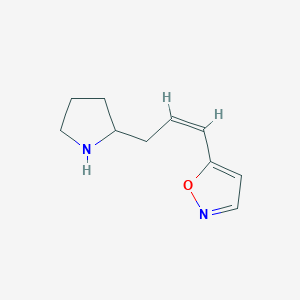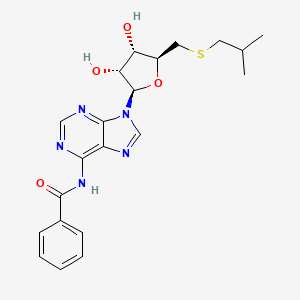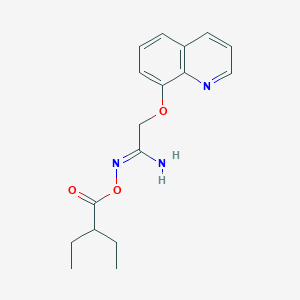
5-Phenyl-1,2,3,4-thiatriazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenyl-1,2,3,4-thiatriazole is a heterocyclic compound with the molecular formula C₇H₅N₃S and a molecular weight of 163.20 g/mol . This compound is characterized by a thiatriazole ring, which consists of three nitrogen atoms and one sulfur atom, fused with a phenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-1,2,3,4-thiatriazole typically involves the reaction of phenyl isothiocyanate with sodium azide in the presence of a suitable solvent such as acetonitrile or dichloromethane . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired thiatriazole ring.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Phenyl-1,2,3,4-thiatriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiatriazole ring into other sulfur-containing heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiatriazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiatriazole derivatives .
Applications De Recherche Scientifique
5-Phenyl-1,2,3,4-thiatriazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and other diseases.
Industry: It is used in the development of new materials, such as ligands for nanocrystals and quantum dots.
Mécanisme D'action
The mechanism of action of 5-Phenyl-1,2,3,4-thiatriazole involves its interaction with biological targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparaison Avec Des Composés Similaires
1,2,3,4-Thiatriazole: A parent compound with similar structural features but without the phenyl group.
1,3,4-Thiadiazole: Another sulfur-containing heterocycle with different nitrogen atom positioning.
1,2,4-Triazole: A nitrogen-rich heterocycle with diverse biological activities.
Uniqueness: 5-Phenyl-1,2,3,4-thiatriazole stands out due to its unique combination of a thiatriazole ring and a phenyl group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
34733-85-2 |
|---|---|
Formule moléculaire |
C7H5N3S |
Poids moléculaire |
163.20 g/mol |
Nom IUPAC |
5-phenylthiatriazole |
InChI |
InChI=1S/C7H5N3S/c1-2-4-6(5-3-1)7-8-9-10-11-7/h1-5H |
Clé InChI |
PXZQTGLTLYTSHC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN=NS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7,7-Bis(1-butyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one](/img/structure/B12897294.png)


![8-(4-Bromophenyl)-2H-[1,3]dioxolo[4,5-g]phthalazin-5(6H)-one](/img/structure/B12897314.png)
![2-({3-[(6-Chloro-2-methoxyacridin-9-yl)amino]propyl}amino)ethanol](/img/structure/B12897317.png)
![16-oxaoctacyclo[18.7.1.14,8.02,19.03,13.014,18.024,28.012,29]nonacosa-1(27),2,4,6,8(29),9,11,13,18,20,22,24(28),25-tridecaene-15,17-dione](/img/structure/B12897325.png)



![4-(Dibenzo[b,d]furan-2-yl)-4-(hydroxyimino)butanoic acid](/img/structure/B12897341.png)
![2-amino-9-[(2R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12897348.png)
